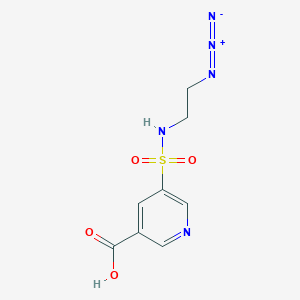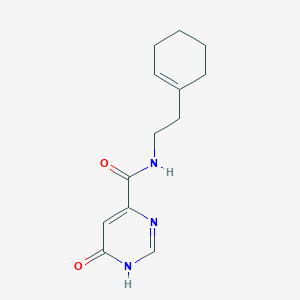![molecular formula C18H18ClN3OS B2603968 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide CAS No. 1396686-40-0](/img/structure/B2603968.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide” is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their biological activity, including their ability to inhibit cyclooxygenase .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been studied. For example, the reaction of certain compounds with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters resulted in the formation of 2-[4-(thiazol-2-yl)phenyl]propionic acids .
科学的研究の応用
Comparative Metabolism and Herbicide Activity
Research on related chloroacetamide herbicides, such as acetochlor and alachlor, explores their metabolism in human and rat liver microsomes. These studies are crucial for understanding the potential carcinogenic pathways of herbicides, involving complex metabolic activations leading to DNA-reactive products. Such insights are critical for assessing the environmental and health impacts of these chemicals (Coleman et al., 2000).
Pharmacological Evaluation of Analog Compounds
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, as glutaminase inhibitors, represent a category of research focusing on therapeutic potentials, especially in cancer treatment. These studies involve the design, synthesis, and pharmacological evaluation of compounds for their ability to inhibit specific enzymes, showcasing the role of chemical analogs in developing new treatments (Shukla et al., 2012).
Antitumor Activity of Benzothiazole Derivatives
The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity highlight the significance of chemical modifications in enhancing the therapeutic efficacy against cancer cell lines. This research illustrates the potential of chemical derivatives in discovering new anticancer agents (Yurttaş et al., 2015).
Coordination Complexes and Antioxidant Activity
Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the interplay between chemical structure and biological activity, including antioxidant properties. These findings contribute to the understanding of how coordination chemistry can be leveraged for potential therapeutic applications (Chkirate et al., 2019).
Metabolism of Acetamidothiazole Derivatives
The metabolism of 2-acetamido-4-(chloromethyl)thiazole and its derivatives in germfree and conventional rats provides insights into the metabolic pathways that could influence the safety and efficacy of related chemical compounds in medicinal chemistry (Bakke et al., 1981).
作用機序
特性
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-3-12-7-4-5-9-14(12)20-16(23)11-22(2)18-21-17-13(19)8-6-10-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOFWESLKGLDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603886.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2603893.png)
![1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2603894.png)
![N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2603895.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2603901.png)


![2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2603907.png)
